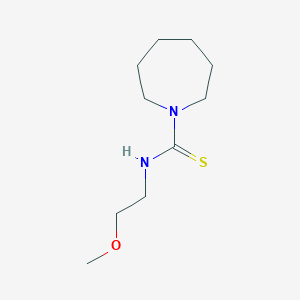

N-(2-methoxyethyl)-1-azepanecarbothioamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

“N-(2-methoxyethyl)thiolane-2-carboxamide” is a compound with a molecular weight of 189.28 . It’s also known as “N,N-DIETHYL-N-METHYL-N-(2-METHOXYETHYL)AMMONIUM BIS (TRIFLUOROMETHANE SULUFONYL)IMIDE” with a molecular weight of 426.397 .

Synthesis Analysis

The synthesis of related compounds such as poly(2-methoxyethyl acrylate)-based polyurethane (PMEA-based PU) has been studied. The PMEA-based PUs with various molecular weights were thermoplastic, synthesized by reversible addition–fragmentation chain transfer (RAFT) and poly-addition .Chemical Reactions Analysis

In a study, compatibility of nitrocellulose with two aniline-based compounds, viz, N-(2-methoxyethyl)-p-nitroaniline (MENA) and N-(2-acetoxyethyl)-p-nitroaniline (ANA), and their respective eutectic (MENA + ANA) has been investigated .Scientific Research Applications

Nucleic Acid-Based Drug Development

This compound has been identified as a key player in the enzymatic synthesis of 2’-modified nucleic acids, which are crucial for the development of nucleic-acid-based therapeutics . The modification of nucleic acids can significantly enhance their stability and binding affinity, making them more effective as therapeutic agents.

Polymerase Engineering

Research has shown that the steric control ‘gate’ in certain polymerases can be engineered to accommodate the synthesis of 2’-O-methyl-RNA and 2’-O-(2-methoxyethyl)-RNA oligomers . This engineering feat allows for the creation of novel RNA molecules with potential applications in gene therapy and synthetic biology.

Directed Evolution and Nanotechnology

The ability to synthesize 2’-modified RNAs enzymatically opens up new avenues for their use in directed evolution experiments and nanotechnology applications . These RNAs can be used to create high-affinity aptamers and ribozymes, which can be further evolved for specific functions.

Thermoresponsive Polymers

N-(2-methoxyethyl)-1-azepanecarbothioamide derivatives have been utilized in the synthesis of thermoresponsive polymers . These polymers exhibit a change in solubility at different temperatures, which can be exploited in drug delivery systems and tissue engineering.

Group Transfer Polymerization

The compound has been involved in group transfer polymerization processes to create block and random copolymers . These polymers have unique properties that can be tailored for specific applications, such as responsive surfaces and smart materials.

Reversible Addition Fragmentation Transfer (RAFT) Polymerization

Its derivatives are also significant in RAFT polymerization, a controlled radical polymerization technique, to produce polymers with precise architectures . This method is essential for creating polymers with specific molecular weights and functionalities for advanced material science applications.

Mechanism of Action

While specific information on “N-(2-methoxyethyl)-1-azepanecarbothioamide” is not available, related compounds like Nusinersen, an antisense oligonucleotide, have been studied. Nusinersen is an antisense oligonucleotide in which the 2’-hydroxy groups of the ribofuranosyl rings are replaced with 2’-O-2-methoxyethyl groups and the phosphate linkages are replaced with phosphorothioate linkages .

Safety and Hazards

Future Directions

properties

IUPAC Name |

N-(2-methoxyethyl)azepane-1-carbothioamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H20N2OS/c1-13-9-6-11-10(14)12-7-4-2-3-5-8-12/h2-9H2,1H3,(H,11,14) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CPDFCQFCQVTILK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCCNC(=S)N1CCCCCC1 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H20N2OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

216.35 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N'-{[3-(3,4-dimethoxyphenyl)-1H-pyrazol-4-yl]methylene}-2,5-dimethylbenzenesulfonohydrazide](/img/structure/B6038599.png)

![1-[3-({[(1-cyclopentyl-3-piperidinyl)methyl][2-(1-piperidinyl)ethyl]amino}methyl)phenyl]ethanone](/img/structure/B6038636.png)

![N-[1-(2,4-dimethylphenyl)ethyl]tetrahydro-2-furancarboxamide](/img/structure/B6038637.png)

![3-hydroxy-1-(3-methylbenzyl)-3-({[(5-methyl-2-pyrazinyl)methyl]amino}methyl)-2-piperidinone](/img/structure/B6038646.png)

![1-[1-(2-methoxyethyl)-4-piperidinyl]-N-[(3-methyl-1-propyl-1H-pyrazol-4-yl)methyl]-N-(tetrahydro-2-furanylmethyl)methanamine](/img/structure/B6038672.png)

![1-(4-{[4-(cyclohexylmethyl)-3-(2-hydroxyethyl)-1-piperazinyl]methyl}-2-thienyl)ethanone](/img/structure/B6038685.png)

![2-[4-(4-methoxy-2,5-dimethylbenzyl)-1-(1-methyl-4-piperidinyl)-2-piperazinyl]ethanol](/img/structure/B6038689.png)

![2-[1-({2-[5-(benzyloxy)-2-methyl-1H-indol-3-yl]ethyl}amino)pentylidene]-5-phenylcyclohexane-1,3-dione](/img/structure/B6038702.png)